molecular formula C10H12O3S B14316273 Propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester CAS No. 111248-06-7

Propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester

Cat. No.: B14316273
CAS No.: 111248-06-7
M. Wt: 212.27 g/mol
InChI Key: OVZMYFOEOUPTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester is an organic compound with the molecular formula C10H12O3S This compound is characterized by the presence of a propanoic acid backbone, a hydroxyl group, a phenylthio group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester typically involves the esterification of 2-hydroxy-3-(phenylthio)propanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in the presence of the acid catalyst for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the Fischer esterification process, where the carboxylic acid and alcohol are reacted in the presence of an acid catalyst. The reaction is typically carried out in a continuous flow reactor to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(phenylthio)propanoic acid.

    Reduction: Formation of 2-hydroxy-3-(phenylthio)propanol.

    Substitution: Formation of substituted propanoic acid derivatives.

Scientific Research Applications

Propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The phenylthio group can engage in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-hydroxy-, methyl ester:

    Propanoic acid, 3-hydroxy-2-methyl-, methyl ester:

Uniqueness

Propanoic acid, 2-hydroxy-3-(phenylthio)-, methyl ester is unique due to the presence of the phenylthio group, which imparts

Properties

CAS No.

111248-06-7

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

methyl 2-hydroxy-3-phenylsulfanylpropanoate

InChI

InChI=1S/C10H12O3S/c1-13-10(12)9(11)7-14-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3

InChI Key

OVZMYFOEOUPTKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSC1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.